(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
Overview
Description
2-(Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (2-CPA-CBTE) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is derived from the cyclopropylamino-cyclohexyl group and the carbamic acid tert-butyl ester group. It has a molecular weight of 478.56 g/mol and is a white crystalline solid. 2-CPA-CBTE has been studied for its unique properties, such as its ability to act as a catalyst, as a ligand, and as an inhibitor in various biochemical and physiological processes.
Scientific Research Applications
Biochemical Interactions and Mechanisms
Carbamic acid esters, including compounds structurally related to (2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester, have been extensively studied for their interactions with acetylcholinesterase (AChE). AChE inhibitors like carbamates are known for their ability to carbamoylate AChE, with decarbamoylation rates being crucial for their efficacy as insecticides and therapeutic agents. The size of alkyl substituents on the carbamoyl group significantly impacts these rates, indicating a nuanced interaction between structure and biochemical function (Rosenberry & Cheung, 2019).
Environmental Implications
The environmental fate and biodegradation of ether compounds, such as methyl tert-butyl ether (MTBE), which shares functional similarities with tert-butyl esters, have been a subject of research. Studies show that MTBE can undergo aerobic and anaerobic biotransformation, suggesting potential environmental pathways for the degradation of similar tert-butyl containing compounds. This research underscores the importance of understanding the environmental behaviors of such chemicals to mitigate pollution (Fiorenza & Rifai, 2003).
Technological Applications
In the realm of chemical synthesis and industrial applications, the specificity and reactivity of carbamic acid esters are exploited for the creation of novel materials and processes. For example, the chemical modification of xylan into biopolymer ethers and esters showcases the utility of esterification reactions involving carbamic acid derivatives for generating materials with unique properties. These synthesized materials have potential applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
tert-butyl N-[2-(cyclopropylamino)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-7-5-4-6-11(12)15-10-8-9-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIMDSWINKNOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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